molecular formula C10H10O4 B7858230 ferulic acid

ferulic acid

Cat. No. B7858230
M. Wt: 194.18 g/mol
InChI Key: KSEBMYQBYZTDHS-UHFFFAOYSA-N
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Patent
US08080582B2

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[CH:15]([C:16]([O:18]C)=[O:17])C3C=C(C=CC(OC)=O)C=C(OC)C=3O2)[CH:6]=[CH:7][C:8]=1[O:9]C.CC(C)=O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[OH:9])[CH:11]=[CH:15][C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1OC2=C(C1C(=O)OC)C=C(C=C2OC)C=CC(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
STIRRING
Type
STIRRING
Details
stirred for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel column with a 1:2
ADDITION
Type
ADDITION
Details
0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent
CUSTOM
Type
CUSTOM
Details
After removing solvent, it

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 330.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08080582B2

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[CH:15]([C:16]([O:18]C)=[O:17])C3C=C(C=CC(OC)=O)C=C(OC)C=3O2)[CH:6]=[CH:7][C:8]=1[O:9]C.CC(C)=O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[OH:9])[CH:11]=[CH:15][C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1OC2=C(C1C(=O)OC)C=C(C=C2OC)C=CC(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
STIRRING
Type
STIRRING
Details
stirred for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel column with a 1:2
ADDITION
Type
ADDITION
Details
0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent
CUSTOM
Type
CUSTOM
Details
After removing solvent, it

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 330.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08080582B2

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[CH:15]([C:16]([O:18]C)=[O:17])C3C=C(C=CC(OC)=O)C=C(OC)C=3O2)[CH:6]=[CH:7][C:8]=1[O:9]C.CC(C)=O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[OH:9])[CH:11]=[CH:15][C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1OC2=C(C1C(=O)OC)C=C(C=C2OC)C=CC(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
STIRRING
Type
STIRRING
Details
stirred for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel column with a 1:2
ADDITION
Type
ADDITION
Details
0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent
CUSTOM
Type
CUSTOM
Details
After removing solvent, it

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 330.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08080582B2

Procedure details

1 g of methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate, 10 mL of acetone and 2.5 mL of water were mixed and stirred to dissolve. Then, 3% NaOH (6 mL) was added to the mixture and stirred for 0.5 hr. After reaction completed, the mixture was acidified and purified by chromatography on silica gel column with a 1:2:0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent. After removing solvent, it gave 1.5 g yellow solid of 5-[(E)-2-carboxyethenyl]-2-(3,4-dimetoxyphenyl)-2,3-dihydro-7-methoxy-3-benzofurancarboxylic acid (IM2).
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[CH:15]([C:16]([O:18]C)=[O:17])C3C=C(C=CC(OC)=O)C=C(OC)C=3O2)[CH:6]=[CH:7][C:8]=1[O:9]C.CC(C)=O.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][C:8]=1[OH:9])[CH:11]=[CH:15][C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
methyl 3-[2-(3,4-dimetoxyphenyl)-7-methoxy-3-methoxycarbonyl-2,3-dihydro -1-benzofuran-5-yl]prop-2-enoate
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1OC2=C(C1C(=O)OC)C=C(C=C2OC)C=CC(=O)OC
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
STIRRING
Type
STIRRING
Details
stirred for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
After reaction
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel column with a 1:2
ADDITION
Type
ADDITION
Details
0.8 V/V mixture of petroleum ether, ethyl acetate and acetic acid as eluent
CUSTOM
Type
CUSTOM
Details
After removing solvent, it

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 330.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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